molecular formula C8H11BrN2 B1294161 5-Bromo-4-butylpyrimidine CAS No. 4595-64-6

5-Bromo-4-butylpyrimidine

Cat. No. B1294161
CAS RN: 4595-64-6
M. Wt: 215.09 g/mol
InChI Key: LLPITUMEHNOXPJ-UHFFFAOYSA-N
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Description

5-Bromo-4-butylpyrimidine (5-BBP) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in organic solvents and is used in various scientific applications. 5-BBP is a versatile compound that has many uses in the lab, including in the synthesis of other compounds, in drug discovery and development, and in the study of biochemical and physiological effects. We will also explore potential future directions for 5-BBP research.

Scientific Research Applications

Synthesis and Application in Molecular Structures

5-Bromo-4-butylpyrimidine and its derivatives play a significant role in the synthesis of complex molecular structures. Efficient syntheses of 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines, crucial for the preparation of metal-complexing molecular rods, have been developed. These compounds, including 5-Bromo-2,2'-bipyridine and its alkylated versions, are synthesized through various coupling reactions, with yields ranging from 70 to 90% (Schwab, Fleischer, & Michl, 2002).

Amination and Hydrolysis Processes

The amination of derivatives like 5-bromo-2,4-di-t-butylpyrimidine has been studied, yielding products such as 6-amino-2,4-di-t-butylpyrimidine. These reactions, influenced by the choice of halogen and pyrimidine nucleus structure, reveal insights into the mechanisms of amination (Rasmussen & Plas, 2010). Additionally, the hydrolysis of 5-halopyrimidines leads to products like 2-t-butyl-5-hydroxypyrimidine, indicating the utility of these compounds in synthetic chemistry (Pews, 1990).

Mechanism of Action

The mechanism of action of 5-Bromo-4-butylpyrimidine is not specified in the sources I found. As a research chemical, its effects would depend on the context in which it is used .

Safety and Hazards

The safety data sheet for 5-Bromo-4-butylpyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition in case of accidental release .

Future Directions

As a research chemical, the future directions for 5-Bromo-4-butylpyrimidine would depend on the results of ongoing studies. It could potentially be used in the synthesis of new compounds or in the study of chemical reactions .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-butylpyrimidine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nucleophilic compounds, leading to nucleophilic displacement reactions . These interactions can affect the activity of enzymes and proteins, potentially inhibiting or activating them, and thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes, leading to changes in cellular behavior . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to undergo direct metallation with lithium diisopropylamide, resulting in the formation of 4-lithio-5-bromopyrimidine . This interaction can lead to changes in gene expression and other molecular processes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to persistent changes in cellular behavior, which are important to consider in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. For instance, high doses of this compound can result in toxic or adverse effects, such as cellular damage or altered metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can affect the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is essential for determining the compound’s bioavailability and its potential effects on cellular processes.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular function.

properties

IUPAC Name

5-bromo-4-butylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-3-4-8-7(9)5-10-6-11-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPITUMEHNOXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650033
Record name 5-Bromo-4-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4595-64-6
Record name 5-Bromo-4-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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